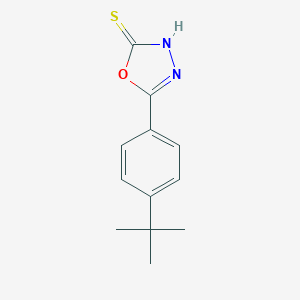

5-(4-Tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-12(2,3)9-6-4-8(5-7-9)10-13-14-11(16)15-10/h4-7H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYHEZPBLMRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351083 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-90-3 | |

| Record name | 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a thiol group at the 2-position and a 4-tert-butylphenyl moiety at the 5-position is anticipated to modulate its physicochemical properties and biological efficacy. This document outlines a reliable, multi-step synthetic pathway, provides a rationale for methodological choices, and details the battery of spectroscopic techniques required for unambiguous structural elucidation and purity confirmation.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in the development of new therapeutic agents.[2] Its unique electronic and structural properties make it a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2] Compounds featuring this core structure have demonstrated a remarkable range of pharmacological activities.[1][4]

The 2-thiol substituted 1,3,4-oxadiazoles are a particularly important subclass. The presence of the thiol group not only enhances biological activity but also provides a reactive handle for further chemical modification, allowing for the generation of diverse molecular libraries. These compounds exist in a thiol-thione tautomeric equilibrium, a feature that can be critical for receptor binding and biological function.[5][6] The 4-tert-butylphenyl group is a common substituent in drug design, often introduced to increase lipophilicity, which can enhance membrane permeability and target engagement.

This guide serves as a practical resource for researchers aiming to synthesize, purify, and characterize this compound with a high degree of confidence and purity.

Section 1: Synthesis Methodology

The synthesis of this compound is most reliably achieved through a well-established multi-step sequence starting from 4-tert-butylbenzoic acid. This pathway ensures high yields and facilitates purification.

Principle and Rationale

The core of the synthesis involves the reaction of an acid hydrazide with carbon disulfide in a basic alcoholic solution.[7] This reaction proceeds via the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring.[8]

-

Expertise & Experience: The choice of potassium hydroxide as the base is critical; it is strong enough to deprotonate the terminal nitrogen of the acid hydrazide, initiating the nucleophilic attack on the electrophilic carbon of carbon disulfide (CS₂). Absolute ethanol is an ideal solvent as it readily dissolves the reactants and the intermediate salt without participating in side reactions.

Overall Synthesis Workflow

The synthetic pathway is a three-step process, beginning with the commercially available 4-tert-butylbenzoic acid.

Caption: A three-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-tert-butylbenzoate (Esterification)

-

To a solution of 4-tert-butylbenzoic acid (10.0 g, 56.1 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with caution.

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of 4-tert-butylbenzoyl hydrazide (Hydrazinolysis)

-

Dissolve the crude methyl 4-tert-butylbenzoate (approx. 56.1 mmol) in absolute ethanol (80 mL).

-

Add hydrazine hydrate (80% solution, 15 mL) to the solution.

-

Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

-

Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield pure 4-tert-butylbenzoyl hydrazide as white crystals.

Step 3: Synthesis of this compound (Cyclization)

-

In a round-bottom flask, dissolve 4-tert-butylbenzoyl hydrazide (5.0 g, 26.0 mmol) and potassium hydroxide (1.6 g, 28.5 mmol) in absolute ethanol (75 mL).

-

To this stirred solution, add carbon disulfide (2.5 mL, 41.6 mmol) dropwise over 15 minutes.

-

Reflux the resulting mixture for 12-16 hours. The solution will typically turn yellow or orange.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in cold water (100 mL) and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

The solid product will precipitate out of the solution. Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Section 2: Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a self-validating system.

Physical Properties

| Property | Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally (uncorrected) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, chloroform |

| CAS Number | 306936-90-3[9] |

Characterization Workflow

Caption: The analytical workflow for structural elucidation of the compound.

Spectroscopic Analysis

2.3.1 FT-IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence of the successful cyclization and the presence of the thiol/thione group.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |

| ~3100-3000 | Aromatic C-H stretch | Medium | Confirms the presence of the phenyl ring. |

| ~2960 | Aliphatic C-H stretch | Strong | Characteristic of the methyl groups in the tert-butyl substituent. |

| ~2600-2550 | S-H stretch (thiol form) | Weak | Often weak or absent due to tautomerism.[10] |

| ~1610 | C=N stretch (oxadiazole) | Strong | Key indicator of the heterocyclic ring formation.[5] |

| ~1500 | C=C stretch (aromatic) | Medium-Strong | Confirms the phenyl ring. |

| ~1270 | C=S stretch (thione form) | Strong | Strong evidence for the thione tautomer, which often predominates.[5] |

| ~1100 | C-O-C stretch (oxadiazole) | Strong | Confirms the presence of the ether linkage within the oxadiazole ring. |

2.3.2 NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra should be recorded in a deuterated solvent like DMSO-d₆.

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.0 - 15.0 | Singlet (broad) | 1H | -SH / -NH | This downfield shift is highly characteristic of the acidic proton in the thione tautomer, hydrogen-bonded to the solvent or another molecule. |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic (ortho to oxadiazole) | Protons adjacent to the electron-withdrawing oxadiazole ring are deshielded. |

| ~7.5 - 7.6 | Doublet | 2H | Aromatic (ortho to t-butyl) | Protons adjacent to the electron-donating tert-butyl group. |

| 1.33 | Singlet | 9H | -C(CH₃)₃ | A strong singlet integrating to 9 protons is the classic signature of a tert-butyl group.[11] |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~177 | C=S (C2 of oxadiazole) | The thione carbon is significantly downfield. |

| ~160 | C=N (C5 of oxadiazole) | The carbon attached to the phenyl ring.[12] |

| ~155 | Aromatic C (ipso to t-butyl) | Quaternary carbon attached to the tert-butyl group. |

| ~128 | Aromatic CH | Aromatic carbons in the phenyl ring. |

| ~126 | Aromatic CH | Aromatic carbons in the phenyl ring. |

| ~120 | Aromatic C (ipso to oxadiazole) | Quaternary carbon attached to the oxadiazole ring. |

| 35.0 | Quaternary C of t-butyl | The central carbon of the tert-butyl group. |

| 31.0 | Methyl C of t-butyl | The three equivalent methyl carbons of the tert-butyl group. |

2.3.3 Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion (M⁺): For C₁₂H₁₄N₂OS, the calculated molecular weight is 234.08 g/mol . The mass spectrum should show a strong molecular ion peak at m/z = 234.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the tert-butyl group ([M-57]⁺) and cleavage of the oxadiazole ring.

Section 3: Applications and Future Perspectives

While the specific biological profile of this compound requires dedicated screening, the known activities of related compounds suggest several promising avenues for investigation.[13]

-

Antimicrobial Agents: Many 1,3,4-oxadiazole-2-thiol derivatives exhibit potent antibacterial and antifungal activity.[4][10][13] This compound should be screened against a panel of pathogenic bacteria and fungi.

-

Anticancer Research: The oxadiazole scaffold is present in several anticancer agents.[1][2] The antiproliferative activity of this molecule could be evaluated against various cancer cell lines.

-

Enzyme Inhibition: The thiol group can act as a key binding moiety for various enzymes, suggesting potential as an enzyme inhibitor.

Future work could involve using the thiol group as a synthetic handle to create S-substituted derivatives, potentially leading to compounds with enhanced potency and selectivity.[14][15]

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound. The described characterization workflow, employing FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a comprehensive and self-validating protocol for confirming the structure and purity of the final product. The insights into the rationale behind experimental choices and the predicted spectral data serve as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating further exploration of this promising class of heterocyclic compounds.

References

-

Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Gomha, S. M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemistry. Retrieved January 15, 2026, from [Link]

-

Batra, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6620-6655. Retrieved January 15, 2026, from [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Retrieved January 15, 2026, from [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7377. Retrieved January 15, 2026, from [Link]

-

Singh, S., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-11. Retrieved January 15, 2026, from [Link]

-

Selim, Y. R. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 1951-1956. Retrieved January 15, 2026, from [Link]

-

Reddy, T. S., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(5), 738. Retrieved January 15, 2026, from [Link]

-

(n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Kumar, D., et al. (2014). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 6(1), 69-76. Retrieved January 15, 2026, from [Link]

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Dergipark. Retrieved January 15, 2026, from [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2023). Iraqi Journal of Science, 64(1), 405-419. Retrieved January 15, 2026, from [Link]

-

Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. Retrieved January 15, 2026, from [Link]

-

Khan, I., et al. (2012). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. Medicinal Chemistry Research, 21(8), 1917-1923. Retrieved January 15, 2026, from [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Asian Journal of Chemistry, 23(1), 269-272. Retrieved January 15, 2026, from [Link]

-

Roshan, S., et al. (2019). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Pharmaceutical Sciences, 81(1), 148-155. Retrieved January 15, 2026, from [Link]

-

1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Neda, I., et al. (2005). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 50(11-12), 989-993. Retrieved January 15, 2026, from [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(46), 9479-9484. Retrieved January 15, 2026, from [Link]

-

Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Demirbas, N., et al. (2002). 5-Furan-2yl[2][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][13] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-15. Retrieved January 15, 2026, from [Link]

-

Kumar, D., et al. (2014). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Retrieved January 15, 2026, from [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

1H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. bingol.edu.tr [bingol.edu.tr]

- 9. 5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE-2-THIOL | 306936-90-3 [chemicalbook.com]

- 10. ijari.org [ijari.org]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Blueprint of a Promising Therapeutic Scaffold: An In-Depth Technical Guide to 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

In the landscape of medicinal chemistry and drug development, the 1,3,4-oxadiazole ring system stands out as a privileged scaffold. Its unique electronic and structural properties confer upon it a remarkable versatility, enabling it to participate in a wide array of biological interactions. Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 2-position of the oxadiazole ring further enhances its biological potential, introducing a key site for potential interactions with biological targets.[3] This guide provides a comprehensive spectroscopic analysis of a specific, promising derivative: 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol. The presence of the bulky tert-butylphenyl group is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic characteristics of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Understanding this spectroscopic "fingerprint" is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in future drug discovery endeavors.

Molecular Structure and Tautomerism

A critical aspect to consider in the analysis of 2-thiol-1,3,4-oxadiazoles is the existence of thiol-thione tautomerism.[1] The molecule can exist in two interconverting forms: the thiol form, characterized by an S-H bond, and the thione form, with a C=S bond and an N-H bond within the ring. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing. Spectroscopic techniques are instrumental in identifying the predominant tautomeric form in a given state.

Caption: Thiol-Thione Tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols.

Synthetic Pathway: A Generalized Approach

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established multi-step process.[3][4][5] The general workflow provides a reliable method for obtaining the target compound, with purification and characterization being crucial at each stage.

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol based on established literature methods for analogous compounds.[3][4]

-

Step 1: Esterification of 4-tert-Butylbenzoic Acid: 4-tert-Butylbenzoic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure, and the residue is neutralized and extracted to yield ethyl 4-tert-butylbenzoate.

-

Step 2: Synthesis of 4-tert-Butylbenzohydrazide: The synthesized ester is then refluxed with hydrazine hydrate in an alcoholic solvent. The resulting hydrazide precipitates upon cooling and is collected by filtration.

-

Step 3: Cyclization to form the 1,3,4-Oxadiazole-2-thiol: The 4-tert-butylbenzohydrazide is dissolved in ethanol, and potassium hydroxide and carbon disulfide are added. The mixture is refluxed for several hours.[1] After cooling, the reaction mixture is acidified with a dilute acid to precipitate the crude this compound, which is then purified by recrystallization.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide key evidence for the presence of the thiol group, the aromatic ring, and the oxadiazole core. The predominance of the thiol or thione tautomer can often be inferred from the IR spectrum.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~2550-2600 | Weak | S-H stretch (Thiol form) | [3] |

| ~3100-3300 | Medium | N-H stretch (Thione form) | [1] |

| ~3000-3100 | Medium | Aromatic C-H stretch | |

| ~2850-2960 | Medium | Aliphatic C-H stretch (tert-butyl) | |

| ~1600-1650 | Medium | C=N stretch (Oxadiazole ring) | [1] |

| ~1500-1600 | Medium | C=C stretch (Aromatic ring) | [3] |

| ~1250-1270 | Strong | C=S stretch (Thione form) | [1] |

| ~1000-1100 | Strong | C-O-C stretch (Oxadiazole ring) | [3] |

The presence of a weak band around 2550-2600 cm⁻¹ would be indicative of the S-H stretch, supporting the existence of the thiol tautomer.[6][7] Conversely, a broader band in the 3100-3300 cm⁻¹ region (N-H stretch) coupled with a strong absorption around 1250-1270 cm⁻¹ (C=S stretch) would suggest a significant contribution from the thione form.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~1.35 | Singlet | 9H | Protons of the tert-butyl group | |

| ~7.60 | Doublet | 2H | Aromatic protons ortho to the tert-butyl group | |

| ~7.90 | Doublet | 2H | Aromatic protons meta to the tert-butyl group | |

| ~14.0-15.0 | Broad Singlet | 1H | S-H proton (Thiol form) | [3] |

The downfield chemical shift of the S-H proton is characteristic and is due to its acidic nature and potential for hydrogen bonding.[3] The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~31.0 | Methyl carbons of the tert-butyl group | |

| ~35.0 | Quaternary carbon of the tert-butyl group | |

| ~126.0 | Aromatic carbons meta to the oxadiazole ring | [8] |

| ~128.0 | Aromatic carbons ortho to the oxadiazole ring | [8] |

| ~122.0 | Quaternary aromatic carbon attached to the oxadiazole ring | |

| ~155.0 | Quaternary aromatic carbon attached to the tert-butyl group | |

| ~160.0 | C5 of the oxadiazole ring | [3] |

| ~178.0 | C2 of the oxadiazole ring (thiol form) | [3] |

The chemical shifts of the oxadiazole ring carbons are particularly diagnostic. The carbon attached to the sulfur (C2) is expected to be significantly downfield.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometric Data (Electron Ionization - EI):

| m/z Value | Interpretation |

| [M]⁺ | Molecular ion peak |

| [M-SH]⁺ | Loss of the thiol group |

| [M-C₉H₁₁]⁺ | Fragmentation of the 4-tert-butylphenyl group |

The exact mass of the molecular ion peak will provide the elemental composition of the molecule. The fragmentation pattern can give valuable clues about the connectivity of the atoms.

Conclusion

The spectroscopic analysis of this compound provides a detailed and unambiguous structural elucidation of this promising heterocyclic compound. The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry allows for the confirmation of its synthesis and purity. This comprehensive spectroscopic data serves as a critical foundation for its further development as a potential therapeutic agent, enabling researchers to correlate its structural features with its biological activity and to design next-generation analogs with improved properties. The insights gained from this analysis are invaluable for advancing the field of medicinal chemistry and the ongoing quest for novel and effective drugs.

References

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL not available)

-

5-Furan-2yl[3][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

- Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. (URL not available)

-

Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Taylor & Francis Online. [Link]

-

Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Scilit. [Link]

-

Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

-

Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. ResearchGate. [Link]

-

Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. SciSpace. [Link]

-

Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. PubMed. [Link]

- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (URL not available)

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). ResearchGate. [Link]

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (URL not available)

- Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. (URL not available)

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. [Link]

-

Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 2-position and a substituted phenyl ring at the 5-position, as in 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol (CID 306936-90-3), creates a molecule of significant interest for drug discovery and material science.[1][2] The physicochemical properties of this compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive analysis of the structural, spectroscopic, and key physicochemical properties of this compound. It combines theoretical predictions based on analogous structures with detailed, field-proven experimental protocols to offer a self-validating framework for its characterization.

Molecular Structure and Spectroscopic Characterization

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. This is achieved through a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Structural and Spectroscopic Data

While specific experimental data for this compound is not extensively published, we can infer its characteristic spectral signatures based on closely related analogs.[3][4]

| Property | Predicted/Analog-Based Value | Rationale & Interpretation |

| Molecular Formula | C₁₂H₁₄N₂OS | Derived from the chemical structure. |

| Molecular Weight | 234.32 g/mol | Calculated from the molecular formula. |

| ¹H NMR | tert-butyl protons: ~1.3 ppm (singlet, 9H); Aromatic protons: ~7.5-7.9 ppm (doublets, 4H); Thiol proton: ~14-15 ppm (broad singlet, 1H) | The tert-butyl group gives a characteristic upfield singlet. The para-substituted phenyl ring will show two distinct doublets. The acidic thiol proton is typically downfield and may exchange with D₂O.[4] |

| ¹³C NMR | tert-butyl C: ~31 ppm, ~35 ppm; Aromatic C: ~126-130 ppm; Oxadiazole C₂ (C=S): ~178 ppm; Oxadiazole C₅: ~160 ppm | The two carbons of the oxadiazole ring are highly deshielded. The tert-butyl carbons are upfield. Aromatic carbons will appear in the typical 120-140 ppm range.[4] |

| IR Spectroscopy | S-H stretch: ~2500-2600 cm⁻¹ (weak); C=N stretch: ~1610 cm⁻¹; C-O-C stretch: ~1050-1100 cm⁻¹; N-N stretch: ~970 cm⁻¹ | The thiol S-H stretch is often weak and broad. The C=N and C-O-C stretches are characteristic of the oxadiazole ring. The molecule exists in tautomeric equilibrium with its thione form, which would show a prominent C=S stretch (~1250-1270 cm⁻¹).[3][5][6] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 234 | Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the oxadiazole ring. |

Synthesis Pathway

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process, typically involving the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[4] This method is reliable and provides a good yield.

Core Physicochemical Properties

The therapeutic efficacy and formulation of a drug candidate are intrinsically linked to its physicochemical properties. Here, we detail the experimental determination of solubility, acidity (pKa), and lipophilicity (LogP).

Solubility

Solubility dictates a compound's bioavailability and is a critical parameter in drug development. A qualitative and quantitative understanding of solubility in various media is essential.

This protocol determines the equilibrium solubility of the compound in aqueous and organic solvents.

-

Preparation: Prepare saturated solutions by adding an excess of the solid compound to various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) in separate glass vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The use of a shaking incubator is recommended.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[7][8][9]

Causality: Using a 24-48 hour equilibration period ensures that the measured solubility is the true thermodynamic solubility, not a kinetically trapped supersaturated state. Centrifugation is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

Acidity Constant (pKa)

The thiol group of the compound is acidic, and its pKa value will determine the ionization state at physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding. Thiols are generally more acidic than their alcohol counterparts.[10]

Potentiometric titration is a robust and direct method for pKa determination.[11]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to a known concentration (e.g., 1-5 mM). The co-solvent is necessary due to the expected low aqueous solubility.

-

Titration Setup: Use a calibrated pH meter with a glass electrode. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and purge with nitrogen to exclude atmospheric CO₂.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots) of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Trustworthiness: Calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment is crucial for accuracy. Purging with nitrogen prevents the dissolution of CO₂, which would react with the NaOH titrant and introduce significant error.[11]

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME properties. It is quantified as the partition coefficient (P) between n-octanol and water, expressed as LogP.

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[1][12]

-

Phase Pre-saturation: Mix equal volumes of n-octanol and water (or PBS pH 7.4 for LogD) in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

-

Sample Addition: Dissolve a small amount of the compound in the pre-saturated n-octanol phase.

-

Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a glass vial. Cap the vial and shake vigorously for several hours (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[13][14]

Expertise & Experience: Pre-saturating the solvents is a critical step often overlooked; n-octanol has a non-negligible solubility in water (~450 mg/L) and vice-versa. Failure to pre-saturate can lead to volume changes during the experiment and inaccurate results. For ionizable compounds like this thiol, measuring the distribution coefficient at a specific pH (LogD) is often more physiologically relevant than LogP.[13]

Theoretical Physicochemical Properties

In modern drug discovery, computational methods are used to predict properties, guiding experimental efforts. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules.[15]

Molecular Geometry and Electronic Properties (DFT)

DFT calculations can provide insights into the molecule's preferred conformation, bond lengths, bond angles, and electronic properties like the HOMO-LUMO gap.

-

Structure Optimization: The 3D structure of the molecule is built and optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[15][16]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Analysis: From the optimized structure, various electronic properties are calculated:

-

HOMO/LUMO Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are visualized. The energy gap (ΔE = E_LUMO - E_HOMO) is a measure of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. The thiol proton and oxadiazole nitrogens are expected to be key sites for interaction.

-

Authoritative Grounding: The choice of the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is a well-established and validated approach for organic molecules of this type, providing a good balance between accuracy and computational cost.[16][17][18]

Conclusion

This compound is a compound with significant potential, meriting a thorough physicochemical evaluation. While specific experimental data is sparse, this guide establishes a comprehensive framework for its characterization. By employing the detailed spectroscopic, experimental, and computational protocols outlined herein, researchers can generate the robust and reliable data necessary to advance this promising molecule through the drug discovery and development pipeline. The principles and methodologies described are grounded in established scientific practice, ensuring the integrity and trustworthiness of the results.

References

-

Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Sangshetti, J. N., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Department of Chemistry, University of Calgary. (n.d.). Solubility test for Organic Compounds. [Link]

-

Boryczka, S., et al. (2021). LogP / LogD shake-flask method. Protocols.io. [Link]

-

Boryczka, S., et al. (2021). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Department of Chemistry, University of Texas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Department of Chemistry, University of Minnesota. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Department of Chemistry, Michigan State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Singh, P., et al. (2014). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 6(9), 4235-4241. [Link]

-

Williams, D. R. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Mississippi State University Scholars Junction. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Vedia, A., et al. (2011). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. ResearchGate. [Link]

-

Marino, J. P., et al. (2004). Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry. Journal of the American Chemical Society, 126(35), 10852–10853. [Link]

-

Marino, J. P., et al. (2004). Direct determination of thiol pKa by isothermal titration microcalorimetry. PubMed. [Link]

-

Friedman, M. (1970). A silver electrode in the potentiometric titration of thiols. Talanta, 17(10), 1003-6. [Link]

-

Li, Y., et al. (2011). {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2873. [Link]

-

Batool, S., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]

-

Jin, L., et al. (2010). 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o9. [Link]

-

El-Faham, A., et al. (2020). theoretical investigation on corrosion inhibition effect of oxadiazoles: dft calculations. Rasayan Journal of Chemistry, 13(1), 601-611. [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]

-

Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

Li, J., et al. (2015). A Combined Synthetic and DFT Study on the Catalyst-Free and Solvent-Assisted Synthesis of 1,3,4-Oxadiazole-2-thiol Derivatives. Semantic Scholar. [Link]

-

Singh, P., et al. (2014). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. [Link]

-

PubChem. (n.d.). 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. [Link]

-

Al-Masoudi, N. A., et al. (2015). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Paswan, S., et al. (2014). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1298. [Link]

-

Bhatt, D. M., et al. (2024). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. [Link]

-

Demirbas, N., et al. (2002). 5-Furan-2yl[2][12][19]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][12][19] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-15. [Link]

-

PubChem. (n.d.). 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. [Link]

-

Al-Juboori, A. M. J. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(6), 241-251. [Link]

-

El-Emam, A. A., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 633-636. [Link]

Sources

- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. ijari.org [ijari.org]

- 4. asianpubs.org [asianpubs.org]

- 5. journalspub.com [journalspub.com]

- 6. mdpi.com [mdpi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Tautomerism in 5-Substituted-1,3,4-Oxadiazole-2-thiols: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tautomeric behavior of 5-substituted-1,3,4-oxadiazole-2-thiols is a critical parameter influencing their physicochemical properties, reactivity, and, consequently, their biological activity. This technical guide provides a comprehensive exploration of the thione-thiol tautomerism inherent to this important class of heterocyclic compounds. We will delve into the structural nuances that govern the equilibrium, the impact of substitution at the 5-position, and the profound influence of the surrounding chemical environment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental insights to effectively characterize and modulate the tautomeric preferences of these molecules.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the field of medicinal chemistry. The ability of a molecule to exist in different tautomeric forms can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For 5-substituted-1,3,4-oxadiazole-2-thiols, a scaffold of considerable interest due to its diverse pharmacological activities, understanding the predominant tautomeric form is paramount for rational drug design and development.[1][2][3] These compounds can exist in two primary tautomeric forms: the thiol form and the thione form. The position of this equilibrium can be influenced by a variety of factors, including the nature of the substituent at the 5-position, the solvent, temperature, and pH.

The Thione-Thiol Equilibrium in 5-Substituted-1,3,4-Oxadiazole-2-thiols

The core of the tautomerism in these compounds lies in the migration of a proton between the sulfur atom and the nitrogen atom at position 3 of the oxadiazole ring. This results in the equilibrium between the thiol and thione forms, as depicted below.

Caption: Thione-Thiol Tautomeric Equilibrium.

Experimental and computational studies have consistently shown that for most 5-substituted-1,3,4-oxadiazole-2-thiols, the thione form is the predominant tautomer in both the solid state and in solution.[4][5] This preference can be attributed to the greater thermodynamic stability of the thione tautomer.

Influence of the Substituent at the 5-Position (R-group)

The electronic nature of the substituent at the 5-position of the oxadiazole ring can modulate the thione-thiol equilibrium.

-

Electron-withdrawing groups (EWGs): EWGs can increase the acidity of the N-H proton in the thione form, potentially shifting the equilibrium slightly towards the thiol form. However, the thione form generally remains dominant.

-

Electron-donating groups (EDGs): EDGs can increase the electron density on the oxadiazole ring, further stabilizing the thione form.

The Role of the Solvent

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium.[6][7]

-

Polar protic solvents: Solvents like ethanol and water can form hydrogen bonds with the C=S and N-H groups of the thione tautomer, leading to its preferential stabilization.[7][8]

-

Polar aprotic solvents: Solvents such as DMSO and DMF can also stabilize the more polar thione form.

-

Nonpolar solvents: In nonpolar solvents, the less polar thiol form may be slightly more favored, although the thione form often still predominates.

The following table summarizes the general trend of solvent effects on the thione-thiol equilibrium:

| Solvent Type | Predominant Tautomer | Rationale |

| Polar Protic | Thione | Strong hydrogen bonding with the C=S and N-H groups.[7][8] |

| Polar Aprotic | Thione | Stabilization of the more polar tautomer. |

| Nonpolar | Thione (generally) | Lower stabilization of the thiol form, but thione often remains more stable. |

Experimental Characterization of Tautomerism

A multi-pronged approach employing various spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric equilibrium in 5-substituted-1,3,4-oxadiazole-2-thiols.

Caption: Experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[9]

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-substituted-1,3,4-oxadiazole-2-thiol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 400 MHz.

-

Spectral Analysis:

-

Thione Form: Look for a broad singlet in the downfield region (typically δ 12-14 ppm) corresponding to the N-H proton.[5]

-

Thiol Form: The S-H proton of the thiol form would appear as a sharp singlet at a higher field (typically δ 4-6 ppm). The absence or very low intensity of this signal is indicative of the predominance of the thione form.[10][11]

-

Step-by-Step Protocol for ¹³C NMR Analysis:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Spectral Analysis:

-

Thione Form: The presence of a signal corresponding to the C=S carbon in the range of δ 175-185 ppm is a strong indicator of the thione tautomer.[12]

-

Thiol Form: The C-S carbon of the thiol form would resonate at a higher field.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

Step-by-Step Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum of a thin film.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis:

-

Thione Form:

-

Thiol Form:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, especially its dependence on the solvent.[13][14]

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Spectral Analysis:

-

The thione and thiol tautomers will exhibit different absorption maxima (λ_max). By analyzing the changes in the absorption spectra with solvent polarity, inferences about the position of the equilibrium can be made. Generally, the more polar thione form will show a bathochromic (red) shift in more polar solvents.[15]

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complementary tool to experimental studies.[6][16][17]

Step-by-Step Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the thione and thiol tautomers.

-

Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[6][17]

-

Data Analysis: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and therefore the predominant form. The effect of solvent can be modeled using a polarizable continuum model (PCM).[6]

Summary of Spectroscopic Data for Predominant Thione Tautomer

| Spectroscopic Technique | Key Observational Evidence for Thione Form |

| ¹H NMR | Broad singlet for N-H proton at δ 12-14 ppm; absence of S-H proton signal.[5] |

| ¹³C NMR | Signal for C=S carbon at δ 175-185 ppm.[12] |

| FT-IR | N-H stretching vibration at 3100-3300 cm⁻¹; C=S stretching vibration at 1250-1350 cm⁻¹.[11] |

| Computational (DFT) | Lower calculated Gibbs free energy compared to the thiol form.[6] |

Conclusion and Future Perspectives

The tautomeric landscape of 5-substituted-1,3,4-oxadiazole-2-thiols is dominated by the thione form across a range of conditions. A comprehensive understanding of this equilibrium, achieved through the synergistic application of spectroscopic and computational methods, is indispensable for the successful development of drug candidates based on this privileged scaffold. Future research in this area could focus on the design of novel derivatives where the tautomeric equilibrium can be fine-tuned to optimize biological activity and pharmacokinetic properties. The exploration of more complex solvent systems and the influence of solid-state packing effects on tautomerism will also provide deeper insights into the behavior of these versatile molecules.

References

-

Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. Journal of Molecular Graphics and Modelling, 44, 120-128. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1487-1493. [Link]

-

Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

5-Furan-2yl[6][13][18]oxadiazole-2-thiol, 5-furan-2yl-4H[6][8][18] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475-480. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: A DFT study. ResearchGate. [Link]

-

Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

-

Tautomerism in aromatic heterocycles. Química Organica.org. [Link]

-

Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study. INIS-IAEA. [Link]

-

Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study. Lookchem. [Link]

-

Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. [Link]

-

5-Furan-2yl[6][13][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][8][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. [Link]

-

Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing. [Link]

-

The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

-

Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science. [Link]

-

5-Furan-2yl[6][13][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][8][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

-

Tautomerism of 1,3,4-oxadiazole. ResearchGate. [Link]

-

Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. [Link]

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. zora.uzh.ch. [Link]

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

Non-symmetrical 1,3,4-oxadiazole derivatives: Synthesis, characterization, and computational study of their optical properties. ResearchGate. [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]

-

1H NMR spectrum of compound 4. ResearchGate. [Link]

-

Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]

-

Synthesis and Characterization of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

-

Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. PubMed. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

-

Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. [Link]

-

Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

5-Furan-2yl[6][13][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][8][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. PMC - NIH. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. ijpsr.com. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 18. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Chemical Identities: A Technical Guide to CAS Numbers 306936-90-3 and 243984-11-4 (TAK-242)

A Note on Chemical Abstract Service (CAS) Numbers: The accurate identification of chemical compounds is paramount in scientific research and development. A CAS number is a unique numerical identifier assigned to a single, specific substance. In the course of this technical guide, a discrepancy was identified between the requested CAS number and the likely intended compound of interest for an audience of researchers and drug development professionals. This guide will first clarify the identity of the compound associated with CAS number 306936-90-3 and then, based on the inferred user intent, provide a comprehensive technical overview of the well-researched Toll-like receptor 4 (TLR4) inhibitor, TAK-242, which is correctly identified by CAS number 243984-11-4.

Part 1: Unraveling CAS Number 306936-90-3

The CAS number 306936-90-3 is definitively assigned to the chemical entity 5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole-2-thiol . A review of the scientific literature and chemical supplier databases indicates that this compound is primarily a commercially available chemical intermediate. At present, there is a notable absence of extensive research into its biological activity, mechanism of action, or application in drug development, which would be necessary to construct the in-depth technical guide requested.

Chemical Properties of 5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole-2-thiol:

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | 5-(4-tert-butylphenyl)-3H-1,3,4-oxadiazole-2-thione |

| Synonyms | 5-(4-tert-Butylphenyl)-1,3,4-oxadiazole-2-thiol |

Suppliers:

This compound is available from various chemical suppliers, typically for research and synthesis purposes. These include:

Given the limited scope of publicly available research on this specific molecule's application in drug development, we will now turn our focus to a compound that aligns with the in-depth requirements of the prompt and is a subject of significant interest to the specified audience.

Part 2: An In-Depth Technical Guide to TAK-242 (Resatorvid) - CAS Number 243984-11-4

It is highly probable that the intended subject of this guide was TAK-242 , also known as Resatorvid , a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling. This compound has been the subject of numerous preclinical and clinical studies, making it a relevant and valuable topic for researchers, scientists, and drug development professionals.

I. Introduction to TAK-242 (Resatorvid)

TAK-242 is a small-molecule cyclohexene derivative that has been instrumental as a tool compound for investigating the role of TLR4 in various disease states.[2][5] Developed by Takeda, it was initially investigated as a potential therapeutic for sepsis.[2] While it did not demonstrate efficacy in a Phase III trial for this indication, it has since become a widely used research tool due to its high specificity for TLR4.[2] Its anti-inflammatory and neuroprotective effects continue to be explored in a variety of preclinical models for conditions ranging from rheumatoid arthritis and cancer to neuroinflammation and skin damage.[2]

II. Physicochemical Properties of TAK-242

A clear understanding of the physicochemical properties of TAK-242 is essential for its appropriate handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 243984-11-4 | [6][7][8][9] |

| Molecular Formula | C₁₅H₁₇ClFNO₄S | [9] |

| Molecular Weight | 361.81 g/mol | [9] |

| IUPAC Name | ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate | [5] |

| Synonyms | Resatorvid, CLI-095 | [6][8] |

| Solubility | Soluble in DMSO and Ethanol | [6] |

| Appearance | Solid powder | [9] |

III. Mechanism of Action: Selective Inhibition of TLR4 Signaling

TAK-242 exerts its inhibitory effects through a unique and highly specific mechanism of action. It targets the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4.

-

Direct Covalent Binding: TAK-242 covalently binds to the cysteine residue at position 747 (Cys747) within the TLR4 intracellular domain.[5][9]

-

Disruption of Protein-Protein Interactions: This binding event induces a conformational change in the TIR domain, which in turn prevents the recruitment of downstream adaptor proteins. Specifically, TAK-242 disrupts the interaction of TLR4 with Toll-interleukin 1 receptor domain-containing adaptor protein (TIRAP) and TRIF-related adaptor molecule (TRAM).

-

Inhibition of Downstream Signaling: By blocking the association of these essential adaptor molecules, TAK-242 effectively inhibits both the MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4 activation. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[8][9]

Caption: Mechanism of TAK-242 action on the TLR4 signaling pathway.

IV. Experimental Protocols and Applications in Research

TAK-242 is a valuable tool for elucidating the role of TLR4 in various biological processes. Below are example protocols for its use in in vitro and in vivo studies.

A. In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol describes a common assay to validate the inhibitory activity of TAK-242 on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the IC₅₀ of TAK-242 for the inhibition of TNF-α production in RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

TAK-242 (Resatorvid)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

DMSO (vehicle)

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

TAK-242 Pre-treatment: Prepare serial dilutions of TAK-242 in culture medium (e.g., from 0.1 nM to 1 µM). Remove the old medium from the cells and add 100 µL of the TAK-242 dilutions or vehicle (DMSO) control. Incubate for 1 hour at 37°C.

-

LPS Stimulation: Prepare a 2x concentrated solution of LPS (e.g., 20 ng/mL) in culture medium. Add 100 µL of this solution to each well (final concentration 10 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 6-8 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the log of the TAK-242 concentration and perform a non-linear regression to determine the IC₅₀ value.

Sources

- 1. 5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOLE-2-THIOL | 306936-90-3 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. Resatorvid - Wikipedia [en.wikipedia.org]

- 6. fishersci.fr [fishersci.fr]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medkoo.com [medkoo.com]

An In-Depth Technical Guide to the Molecular Structure and Therapeutic Potential of 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1,3,4-oxadiazole, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This guide focuses on a specific derivative, 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol, providing a comprehensive analysis of its molecular structure, synthesis, and potential as a therapeutic agent. By examining its structural features and the established biological activities of related compounds, we aim to furnish researchers and drug development professionals with the foundational knowledge necessary to explore its therapeutic applications.

Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities. Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The incorporation of a thiol group at the 2-position of the oxadiazole ring often enhances these biological effects.[3] This guide delves into the specifics of the 5-(4-tert-butylphenyl) substituted analogue, a compound poised for further investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,3,4-oxadiazole ring linked to a 4-tert-butylphenyl group at the 5-position and a thiol group at the 2-position.

Key Structural Features:

-

1,3,4-Oxadiazole Core: A planar, aromatic heterocyclic system that contributes to the molecule's stability and acts as a scaffold for substituent groups.

-

4-tert-butylphenyl Group: A bulky, lipophilic substituent that can influence the molecule's solubility, membrane permeability, and interactions with biological targets.

-

Thiol Group (-SH): This functional group is crucial for the molecule's reactivity and potential biological activity. It can exist in a tautomeric equilibrium with its thione form (-C=S). This tautomerism can play a significant role in the compound's interaction with biological macromolecules.

Below is a visualization of the molecular structure and a diagram illustrating the thiol-thione tautomerism.

Caption: Molecular structure and tautomerism of the title compound.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| LogP | ~3.5 |

| Topological Polar Surface Area | 69.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry.[3][4] The general methodology involves a multi-step sequence starting from the corresponding carboxylic acid.

General Synthetic Pathway

The synthesis of this compound typically follows these key steps:

-

Esterification: 4-tert-butylbenzoic acid is converted to its corresponding ester, typically methyl or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst.

-

Hydrazinolysis: The ester is then treated with hydrazine hydrate to form 4-tert-butylbenzoyl hydrazide.

-

Cyclization: The hydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) in an alcoholic solvent. This step forms the 1,3,4-oxadiazole ring. Subsequent acidification yields the final product, this compound.[4]

Caption: General synthetic route for the target compound.

Detailed Experimental Protocol

The following is a representative experimental protocol based on established methods for the synthesis of analogous compounds.[3]

Step 1: Synthesis of Methyl 4-tert-butylbenzoate

-

To a solution of 4-tert-butylbenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of 4-tert-butylbenzoyl hydrazide

-

Dissolve the crude methyl 4-tert-butylbenzoate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

Step 3: Synthesis of this compound

-

To a stirred solution of 4-tert-butylbenzoyl hydrazide (1 equivalent) in ethanol (15 volumes), add potassium hydroxide (1.5 equivalents) dissolved in a small amount of water.

-

Add carbon disulfide (2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 12-16 hours.

-

Cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure this compound.

Spectral Characterization

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | s | 9H | -C(CH₃)₃ |

| ~7.6 | d | 2H | Ar-H |

| ~7.9 | d | 2H | Ar-H |

| ~14.5 | s | 1H | -SH (thiol proton) |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~31 | -C(C H₃)₃ |

| ~35 | -C (CH₃)₃ |

| ~126 | Ar-C |

| ~128 | Ar-C |

| ~122 | Ar-C (ipso) |

| ~155 | Ar-C (ipso) |

| ~160 | C5 of oxadiazole |

| ~178 | C2 of oxadiazole (thione) |

Expected FTIR Spectral Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |